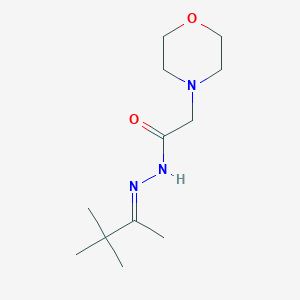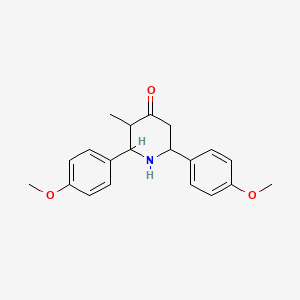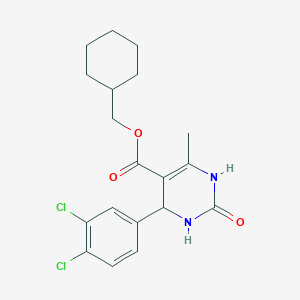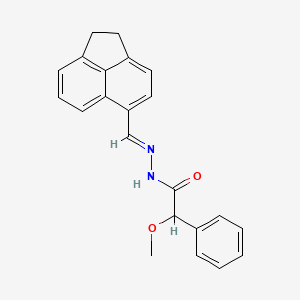
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide
Overview
Description
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide, also known as MPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPH belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group (C=O).
Mechanism of Action
The mechanism of action of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide involves its interaction with topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide binds to the enzyme and inhibits its activity, leading to the accumulation of DNA damage and cell death. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has also been found to induce oxidative stress and activate the MAPK signaling pathway, which plays a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects:
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and immune response. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. It has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of using N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide in lab experiments is its potential toxicity, which may limit its clinical applications.
Future Directions
There are several future directions for research on N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide. One area of interest is the development of novel formulations and delivery methods that can enhance the bioavailability and therapeutic efficacy of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide. Additionally, the potential synergistic effects of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide in combination with other chemotherapeutic agents should be explored to determine its clinical potential as a combination therapy. Finally, the safety and toxicity of N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide should be thoroughly evaluated to determine its suitability for clinical use.
Scientific Research Applications
N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N'-(1-methylpropylidene)-2-(phenylthio)propanohydrazide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-10(2)14-15-13(16)11(3)17-12-8-6-5-7-9-12/h5-9,11H,4H2,1-3H3,(H,15,16)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZXUUSDVCHXJX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(C)SC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C(C)SC1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2E)-butan-2-ylidene]-2-(phenylsulfanyl)propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)

![N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
![2-hydroxy-N-[(4-isopropylphenyl)sulfonyl]propanamide](/img/structure/B3871126.png)
![4-methoxybenzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871129.png)
![3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine](/img/structure/B3871139.png)



![N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3871188.png)

![5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3871198.png)

